molecular formula C9H17NOS B7544785 N-cyclohexyl-2-methylsulfanylacetamide

N-cyclohexyl-2-methylsulfanylacetamide

Cat. No. B7544785
M. Wt: 187.30 g/mol
InChI Key: LVWQSKJEEGBWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-methylsulfanylacetamide, also known as CMS, is a novel compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methylsulfanylacetamide is not fully understood, but it is believed to act on the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in excitatory neurotransmitters, resulting in a calming effect on the brain.
Biochemical and Physiological Effects
Studies have shown that N-cyclohexyl-2-methylsulfanylacetamide has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression. It has also been shown to decrease the levels of glutamate, which is responsible for excitatory neurotransmission, leading to a reduction in seizures and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-methylsulfanylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of N-cyclohexyl-2-methylsulfanylacetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

For research include investigating its potential use in the treatment of anxiety disorders and depression, studying its effects on different types of seizures and neuropathic pain, and developing more potent analogs of the compound.

Synthesis Methods

The synthesis of N-cyclohexyl-2-methylsulfanylacetamide involves the reaction of 2-methylsulfanylacetic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-cyclohexyl-2-methylsulfanylacetamide, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-cyclohexyl-2-methylsulfanylacetamide has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-cyclohexyl-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-12-7-9(11)10-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWQSKJEEGBWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methylsulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.